9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one
Description
Properties
IUPAC Name |
9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSSEDDSUWJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinazolinone Synthesis and Chlorination
The foundation of this compound lies in the preparation of a chlorinated quinazolinone precursor. A widely adopted approach involves derivatizing anthranilic acid analogs. For instance, 9-chloroanthranilic acid undergoes condensation with chloroacetyl chloride in the presence of sodium acetate to yield 2-(chloromethyl)-9-chloro-4H-benzo[d]oxazin-4-one. Subsequent fusion with ammonium acetate generates 2-(aminomethyl)-9-chloroquinazolin-4(3H)-one, a critical intermediate for pyrazino ring formation.
Key reaction conditions :
- Chloroacetylation : Conducted at 80–90°C for 4–6 hours in anhydrous acetone.
- Cyclization with ammonium acetate : Performed at 120–130°C for 2 hours under solvent-free conditions.
Pyrazino Ring Formation via Cyclocondensation
The pyrazino[2,1-b]quinazolinone system is constructed through intramolecular cyclization. Ethyl chloroacetate serves as a cyclizing agent, reacting with the aminomethyl group of the quinazolinone precursor. This step forms the 2,3-dihydro-1H-pyrazino[2,1-b]quinazoline-4,6-dione scaffold. For the target compound, 9-chloro-6-phenyl substitution requires strategic incorporation of a phenyl group during this stage.
Methodology adaptation :
- Phenyl introduction : Treating the intermediate with benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) in the presence of piperidine induces aldol-like condensation, installing the arylidene moiety at position 3. Subsequent acetylation with acetic anhydride stabilizes the structure and facilitates ring closure.
- Regioselectivity : High temperatures (120–130°C) and polar aprotic solvents (e.g., DMSO) enhance reaction efficiency and regiocontrol.
Ring Expansion via Diamine Treatment
Piperazine-fused systems are accessible through diamine-mediated ring expansions. In one protocol, 2-dichloromethylquinazolinones react with diamines (e.g., ethylenediamine) to form α-chloroalkylamine intermediates, which undergo intramolecular iminium ion trapping and N-acyl migration. This method could be adapted to install the phenyl group by selecting diamines with aryl substituents.
Critical parameters :
- Base selection : KOAc optimizes zwitterionic intermediate formation, achieving yields up to 36%.
- Byproduct mitigation : Fragmentation products (e.g., benzamide derivatives) are minimized by controlling stoichiometry and reaction time.
Functionalization via Heterocyclic Coupling
Quinazolinone hydrazides serve as versatile intermediates for appending heterocycles. For instance, 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide reacts with benzaldehyde to form styryl derivatives, which cyclize into pyrazoles or thiazoles. Adapting this approach, 9-chloro-6-phenyl substitution could be achieved by substituting hydrazide precursors with chlorinated analogs and employing phenyl-containing aldehydes.
Optimization notes :
- Cyclization agents : Thioglycolic acid or triethyl orthoformate facilitate ring closure under mild conditions.
- Spectroscopic validation : IR (C=O at 1,685 cm⁻¹) and ¹H-NMR (δ 7.50 ppm for CH=N) confirm structural integrity.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
- Cyclocondensation : Proceeds via nucleophilic attack of the quinazolinone’s aminomethyl group on ethyl chloroacetate, followed by elimination of ethanol and ring closure.
- Dearomatization : Involves pyridine ring opening and trichloromethyl anion addition, as evidenced by isotopic labeling studies.
- Ring expansion : Sequential N-acyl migration and 7-membered transition states govern piperazine formation.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced pyrazinoquinazoline derivatives.
Substitution: Amino or thiol-substituted pyrazinoquinazoline derivatives.
Scientific Research Applications
9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines. It also exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Pyrazino[2,1-b]quinazolinone (Target Compound): Combines a pyrazine (6-membered, two nitrogen atoms) and quinazolinone (benzene fused with pyrimidinone).
- Triazolo[5,1-b]quinazolinone (K832-3284F): Features a triazole ring fused with quinazolinone (Molecular Formula: C₁₇H₁₇ClN₄O, MW: 328.8).
- Piperazino[2,1-b]quinazolin-3,6-dione (Anacine): Contains a piperazine ring fused with quinazolinone. Piperazine’s conformational flexibility may improve solubility but reduce logP (logP ~2.5–3.0 estimated) compared to the target compound .
Substituent Effects
- Chlorine vs. Methoxyethoxy Groups : The target compound’s chloro substituent increases electronegativity and lipophilicity (logP ~3.3–3.5 estimated). In contrast, 6,7-bis(2-methoxyethoxy)quinazolin-4(1H)-one () uses polar methoxyethoxy groups to enhance aqueous solubility (logP likely <2.0) .
- Phenyl vs.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a heterocyclic compound belonging to the class of pyrazinoquinazolines. Its structural features suggest potential biological activities that have garnered interest in medicinal chemistry, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
The compound's chemical structure includes a chloro substituent at the 9-position and a phenyl group at the 6-position, which contribute to its reactivity and biological activity. The synthesis typically involves cyclization reactions with 2-aminobenzophenone and chloroacetyl chloride under specific conditions, often utilizing solvents like ethanol or acetonitrile to facilitate the process.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism of action involves binding to the active sites of these kinases, leading to the blockade of phosphorylation processes essential for cell proliferation and survival. This inhibition can trigger apoptosis in cancer cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have shown that it can effectively inhibit the growth of several strains, suggesting its potential as a therapeutic agent in treating infectious diseases.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's IC50 values indicate potent inhibition comparable to standard anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by variations in its structure. For instance:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 9-chloro-6-phenyl | Cl | Anticancer, Antimicrobial, Anti-inflammatory |
| 6-phenyl | H | Reduced activity |
| 9-bromo-6-phenyl | Br | Altered reactivity and activity |
| 9-methyl-6-phenyl | CH3 | Different interaction profiles |
The presence of the chloro group enhances its reactivity towards nucleophiles and may facilitate hydrogen bonding interactions with biological targets, thereby increasing its efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro assays revealed that the compound inhibited the growth of multi-drug resistant bacterial strains, showcasing its promise as an alternative antimicrobial agent.
- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation markers compared to control groups.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Molecular Docking : Screens interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Results correlate with experimental IC₅₀ values .
How to design experiments for evaluating pharmacokinetic properties?
Q. Advanced
- In Vitro Assays :
- Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
- In Vivo Models : Administer to rodents for bioavailability studies, with LC-MS/MS quantification in plasma .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
How does crystallographic data resolve conformational ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
